(1S,2S)-1-Amino-1-(4-methoxy-2-methylphenyl)propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-1-Amino-1-(4-methoxy-2-methylphenyl)propan-2-OL is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. Its unique structure, characterized by the presence of an amino group, a methoxy group, and a methyl group on a phenyl ring, makes it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-Amino-1-(4-methoxy-2-methylphenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxy-2-methylbenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride.
Amination: The alcohol is then converted to an amine through a reductive amination process using reagents like ammonia or an amine source and a reducing agent such as sodium cyanoborohydride.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (1S,2S) enantiomer using chiral resolution techniques like chromatography or crystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1-Amino-1-(4-methoxy-2-methylphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further modify the functional groups, such as reducing the amino group to an alkyl group using hydrogenation.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, hydrogenation catalysts.
Substitution: Sodium hydride, alkyl halides.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Alkylated derivatives.
Substitution: Functionalized phenyl derivatives.
Scientific Research Applications
(1S,2S)-1-Amino-1-(4-methoxy-2-methylphenyl)propan-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and infections.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of (1S,2S)-1-Amino-1-(4-methoxy-2-methylphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing biological pathways. Detailed studies on its mechanism of action are ongoing to fully understand its effects and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-1-Amino-1-(4-methoxy-2-methylphenyl)propan-2-OL: The enantiomer of the compound with similar properties but different biological activity.
4-Methoxy-2-methylphenyl derivatives: Compounds with similar structural motifs but varying functional groups.
Uniqueness
(1S,2S)-1-Amino-1-(4-methoxy-2-methylphenyl)propan-2-OL stands out due to its specific stereochemistry, which imparts unique biological and chemical properties. Its chiral nature makes it a valuable tool in asymmetric synthesis and chiral resolution studies.
Properties
Molecular Formula |
C11H17NO2 |
---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
(1S,2S)-1-amino-1-(4-methoxy-2-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C11H17NO2/c1-7-6-9(14-3)4-5-10(7)11(12)8(2)13/h4-6,8,11,13H,12H2,1-3H3/t8-,11+/m0/s1 |
InChI Key |
XTVFMXASCVKGGK-GZMMTYOYSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OC)[C@@H]([C@H](C)O)N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(C(C)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.